N-(2,4-difluorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
N-(2,4-difluorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic compound featuring a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3,4-dimethylphenyl group at position 5 and an acetamide side chain linked to a 2,4-difluorophenyl moiety. This structure combines fluorinated aromatic groups with a fused triazole-pyrrolidine system, which is often associated with bioactivity in medicinal and agrochemical contexts . Its synthesis likely involves multi-step heterocyclization and coupling reactions, as seen in analogous compounds (e.g., Scheme 2 in ) .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O3/c1-10-3-5-13(7-11(10)2)27-19(29)17-18(20(27)30)26(25-24-17)9-16(28)23-15-6-4-12(21)8-14(15)22/h3-8,17-18H,9H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBWRPVNSXVJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The target compound shares structural homology with other pyrrolo-triazole derivatives. For example, 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide () replaces the 3,4-dimethylphenyl group with a 3-chloro-4-fluorophenyl substituent and modifies the acetamide’s aromatic ring (2,3-dimethylphenyl vs. 2,4-difluorophenyl).
Aromatic Substitution Patterns
- Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide; ) is a triazolo-pyrimidine herbicide. Unlike the target compound, it lacks the pyrrolo-triazole core but shares fluorinated aromatic motifs. The sulfonamide group in flumetsulam increases acidity, favoring herbicidal activity via ALS enzyme inhibition .
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide; ) features an oxazolidinone ring instead of a triazole. Its methoxy group and dimethylphenyl substituents suggest distinct pharmacokinetic properties, such as prolonged half-life compared to fluorinated analogs .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely parallels methods for analogous pyrrolo-triazoles, such as heterocyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds (, Scheme 2) .
- Structure-Activity Relationships (SAR) : Fluorine and chlorine substituents enhance lipid solubility and target affinity, while dimethyl groups may reduce metabolic degradation .
- Computational Similarity Analysis : Molecular similarity metrics (e.g., Tanimoto coefficient) could quantify structural overlap with bioactive analogs, guiding virtual screening () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
